Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
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Overview
Description
Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate, also known as potassium lactobionate, is a compound with the molecular formula C12H22KO12 and a molecular weight of 397.39 g/mol . This compound is a potassium salt of lactobionic acid and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium lactobionate can be synthesized through the neutralization of lactobionic acid with potassium hydroxide. The reaction typically involves dissolving lactobionic acid in water and then adding potassium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain potassium lactobionate in solid form .
Industrial Production Methods
In industrial settings, potassium lactobionate is produced by fermenting lactose with specific bacteria to produce lactobionic acid, which is then neutralized with potassium hydroxide. The process involves several purification steps to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Potassium lactobionate undergoes various chemical reactions, including:
Oxidation: Potassium lactobionate can be oxidized to form lactobionic acid.
Reduction: It can be reduced to form simpler sugar alcohols.
Substitution: The hydroxyl groups in potassium lactobionate can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used for substitution reactions.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Sugar alcohols such as sorbitol.
Substitution: Derivatives with substituted hydroxyl groups.
Scientific Research Applications
Potassium lactobionate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer for various chemical reactions and as a chelating agent.
Biology: It is used in cell culture media to support the growth of certain cell lines.
Medicine: It is used in pharmaceutical formulations as a stabilizer and excipient. It also has applications in wound healing and as an antioxidant.
Industry: It is used in the food industry as a preservative and in cosmetics for its moisturizing properties.
Mechanism of Action
The mechanism of action of potassium lactobionate involves its ability to chelate metal ions, which helps stabilize various formulations and prevent oxidative damage. It also acts as an osmotic agent, drawing water into tissues and promoting hydration. In biological systems, it can interact with cell membranes and proteins, enhancing their stability and function .
Comparison with Similar Compounds
Similar Compounds
Sodium lactobionate: Similar in structure but contains sodium instead of potassium.
Calcium lactobionate: Contains calcium and is used for similar applications in medicine and industry.
Magnesium lactobionate: Contains magnesium and is used as a supplement and stabilizer.
Uniqueness
Potassium lactobionate is unique due to its specific interactions with potassium ions, which can have distinct effects on biological systems compared to its sodium, calcium, and magnesium counterparts. Its ability to chelate metal ions and stabilize formulations makes it particularly valuable in pharmaceutical and industrial applications .
Properties
Molecular Formula |
C12H21KO12 |
---|---|
Molecular Weight |
396.39 g/mol |
IUPAC Name |
potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.K/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1 |
InChI Key |
BIRNWOIQDVFTSP-UHFFFAOYSA-M |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
Origin of Product |
United States |
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